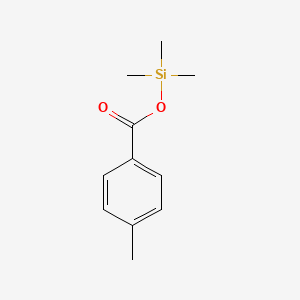
Trimethylsilyl 4-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethylsilyl 4-methylbenzoate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a 4-methylbenzoate moiety. This compound is notable for its applications in organic synthesis, particularly as a protecting group for carboxylic acids and alcohols. The trimethylsilyl group enhances the volatility and stability of the molecule, making it useful in various chemical processes .
准备方法
Synthetic Routes and Reaction Conditions: Trimethylsilyl 4-methylbenzoate can be synthesized through the reaction of 4-methylbenzoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the trimethylsilyl ester by neutralizing the hydrochloric acid byproduct .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
化学反应分析
Types of Reactions: Trimethylsilyl 4-methylbenzoate undergoes various chemical reactions, including:
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield 4-methylbenzoic acid.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: While the trimethylsilyl group itself is relatively inert, the 4-methylbenzoate moiety can undergo oxidation and reduction reactions
Common Reagents and Conditions:
Hydrolysis: Aqueous acids or bases are commonly used.
Substitution: Reagents such as halides or alkoxides in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Hydrolysis: 4-methylbenzoic acid.
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: 4-methylbenzoic acid derivatives.
Reduction: Reduced benzoate derivatives
科学研究应用
Trimethylsilyl 4-methylbenzoate has diverse applications in scientific research:
Chemistry: Used as a protecting group for carboxylic acids and alcohols, facilitating complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals, particularly in the protection and deprotection of functional groups during drug synthesis.
Industry: Applied in the production of specialty chemicals and materials, including polymers and resins
作用机制
The mechanism of action of trimethylsilyl 4-methylbenzoate primarily involves the trimethylsilyl group acting as a protecting group. This group temporarily masks reactive sites on molecules, preventing unwanted reactions during synthetic processes. The trimethylsilyl group can be selectively removed under specific conditions, revealing the original functional group for further reactions .
相似化合物的比较
Trimethylsilyl chloride: Used for silylation of alcohols and carboxylic acids.
Trimethylsilyl cyanide: Utilized in the synthesis of nitriles and as a cyanating agent.
Trimethylsilyl trifluoromethanesulfonate: Employed in the protection of alcohols and amines
Uniqueness: Trimethylsilyl 4-methylbenzoate is unique due to its specific combination of the trimethylsilyl group and the 4-methylbenzoate moiety. This combination provides distinct reactivity and stability, making it particularly useful in organic synthesis and industrial applications .
属性
CAS 编号 |
53358-36-4 |
|---|---|
分子式 |
C11H16O2Si |
分子量 |
208.33 g/mol |
IUPAC 名称 |
trimethylsilyl 4-methylbenzoate |
InChI |
InChI=1S/C11H16O2Si/c1-9-5-7-10(8-6-9)11(12)13-14(2,3)4/h5-8H,1-4H3 |
InChI 键 |
GKODXEXJNJLBCA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



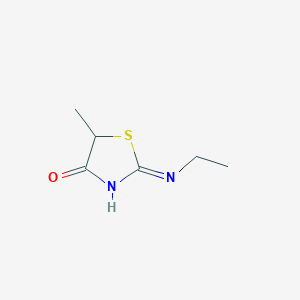
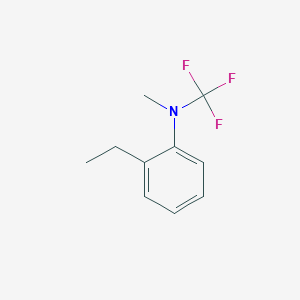
![3-Ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one](/img/structure/B13952645.png)
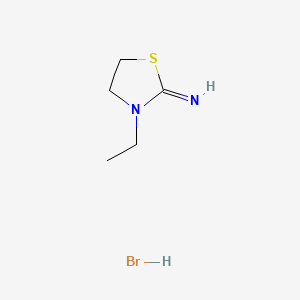
![6-Methylamino-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13952650.png)
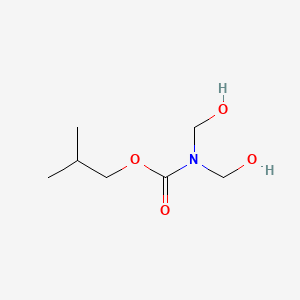
![(R)-3-(pyrrolidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13952664.png)


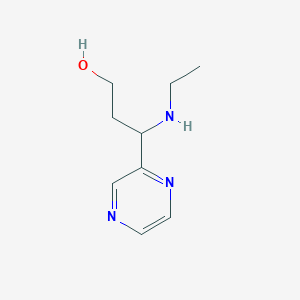
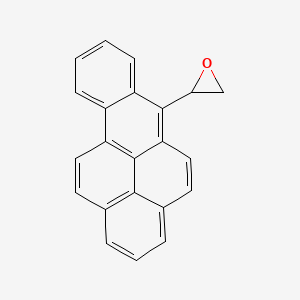
![2-Amino-1-(2-(mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13952693.png)
![3-(o-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13952699.png)
